Cas no 68056-34-8 (2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid)

2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a 5-chlorothiophene moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, serving as a potential intermediate for the development of biologically active molecules. The presence of both amino and hydroxyl functional groups on the β-carbon, along with the electron-rich thiophene ring, enables diverse reactivity, including stereoselective transformations. The chlorine substituent enhances stability and modulates electronic properties, making it useful for targeted modifications. Its well-defined stereochemistry also supports applications in asymmetric synthesis and peptidomimetic design. Suitable for research-scale applications requiring precise functional group manipulation.
2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid structure
68056-34-8 structure
Product Name:2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid
CAS No:68056-34-8
MF:C7H8ClNO3S
MW:221.661319732666
CID:6132562
PubChem ID:21325958
Update Time:2025-06-13

2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid
    • 2-Thiophenepropanoic acid, α-amino-5-chloro-β-hydroxy-
    • 68056-34-8
    • CS-0344414
    • AKOS015549319
    • EN300-1964944
    • SCHEMBL11560654
    • Inchi: 1S/C7H8ClNO3S/c8-4-2-1-3(13-4)6(10)5(9)7(11)12/h1-2,5-6,10H,9H2,(H,11,12)
    • InChI Key: UWCNNNDDBWFXQP-UHFFFAOYSA-N
    • SMILES: C1(C(O)C(N)C(O)=O)SC(Cl)=CC=1

Computed Properties

  • Exact Mass: 220.9913420g/mol
  • Monoisotopic Mass: 220.9913420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.616±0.06 g/cm3(Predicted)
  • Boiling Point: 434.9±45.0 °C(Predicted)
  • pka: 1.94±0.10(Predicted)

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2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid Related Literature

Additional information on 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid

Introduction to 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid (CAS No. 68056-34-8)

2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 68056-34-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif combining an amino group, a hydroxyl group, and a thiophene ring substituted with a chlorine atom, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid consists of a propanoic acid backbone modified with functional groups that enhance its reactivity and biological relevance. The presence of both the amino and hydroxyl functional groups provides multiple sites for chemical modification, enabling the synthesis of more complex derivatives. Additionally, the thiophene ring, a heterocyclic aromatic structure, is known for its role in various pharmacological applications due to its ability to interact with biological targets in specific ways.

In recent years, there has been growing interest in thiophene-based compounds due to their diverse biological activities. Studies have demonstrated that derivatives of thiophene can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The chloro-substituted thiophene ring in 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid enhances its potential as a building block for drug discovery by increasing its lipophilicity and binding affinity to biological receptors.

One of the most compelling aspects of 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The hydroxyl group, in particular, serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones.

Recent advancements in synthetic methodologies have further expanded the applications of 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of aryl groups at specific positions on the thiophene ring, leading to derivatives with enhanced biological activity. These methods have been particularly useful in creating libraries of compounds for high-throughput screening, facilitating the identification of lead candidates for drug development.

The pharmaceutical industry has taken notice of the potential of 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid as a key intermediate. Several companies are currently exploring its use in developing new treatments for neurological disorders, where thiophene-based compounds have shown promise due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The versatility of this compound makes it an attractive candidate for further investigation into its therapeutic potential.

From a chemical biology perspective, 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid offers insights into how structural modifications can influence biological activity. By studying how different substituents on the thiophene ring affect interactions with biological targets, researchers can gain valuable insights into structure-function relationships. This knowledge is crucial for designing molecules with improved efficacy and reduced side effects.

The synthesis of 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid itself presents an interesting challenge due to its complex structure. However, recent developments in synthetic chemistry have made it more accessible than ever before. Catalytic methods have reduced reaction times and improved yields, making it feasible to produce this compound on a larger scale for research and industrial applications.

In conclusion, 2-amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid (CAS No. 68056-34-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for chemists and biologists alike. As research continues to uncover new applications for thiophene-based compounds, 2-amino-3-(5-chlorothiophen-2-yli)-3-hydroxypropanoic acid is poised to play a crucial role in the next generation of therapeutic agents.

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